![molecular formula C19H23N3O4S B11169573 3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11169573.png)
3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with butanoylamino and sulfamoylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The butanoylamino group is introduced through an amide bond formation reaction, while the sulfamoylphenyl group is added via a sulfonation reaction. Common reagents used in these reactions include butanoyl chloride, sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The pathways involved in its action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(butanoylamino)-3-(4-sulfamoylphenyl)thiourea
- Ethyl 3-(butanoylamino)-2-oxobutanoate
- Sodium-2-[(3-butanoylamino-2,4,6-triiodo-phenyl)methyl]butanoate
Uniqueness
3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-2-4-18(23)22-16-6-3-5-15(13-16)19(24)21-12-11-14-7-9-17(10-8-14)27(20,25)26/h3,5-10,13H,2,4,11-12H2,1H3,(H,21,24)(H,22,23)(H2,20,25,26) |
InChI Key |
RRNMDXYNAAEHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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